EPZ031686

Overview

Description

EPZ031686 is a potent and orally active inhibitor of the histone methyltransferase enzyme, specifically targeting the Set and Mynd Domain containing 3 (SMYD3) protein. This compound has shown significant potential in cancer research due to its ability to inhibit SMYD3 with an IC50 value of 3 nM .

Preparation Methods

The synthesis of EPZ031686 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL . The compound is available in various quantities for research purposes, including 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, and 100 mg .

Chemical Reactions Analysis

EPZ031686 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups, enhancing its stability and bioavailability.

Substitution: Common reagents and conditions used in these reactions include DMSO and ultrasonic heating to 60°C. The major products formed from these reactions are derivatives of this compound with modified functional groups.

Scientific Research Applications

EPZ031686 has a wide range of scientific research applications, particularly in the field of cancer research. It is used to study the inhibition of SMYD3, a protein implicated in various cancers . The compound has shown good bioavailability following oral dosing in mice, making it a suitable tool for potential in vivo target validation studies . Additionally, this compound is used in studies related to epigenetic regulation, as it can modify chromatin states and gene expression .

Mechanism of Action

EPZ031686 exerts its effects by inhibiting the SMYD3 enzyme, which is involved in the methylation of histone and non-histone proteins . This inhibition leads to changes in chromatin states and gene expression, ultimately affecting cellular processes such as proliferation and differentiation . The molecular targets and pathways involved include the SMYD3 protein and its associated signaling pathways .

Comparison with Similar Compounds

EPZ031686 is unique due to its high potency and oral bioavailability. Similar compounds include:

BCI-121: Another SMYD3 inhibitor with substrate-competitive properties.

EPZ030456: A sulfamide compound with similar cellular potency to this compound.

LLY-507 and AZ505: SMYD2 inhibitors with similar binding modes in the substrate binding site.

These compounds share similar mechanisms of action but differ in their specific targets and bioavailability profiles.

Properties

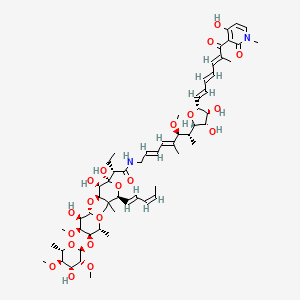

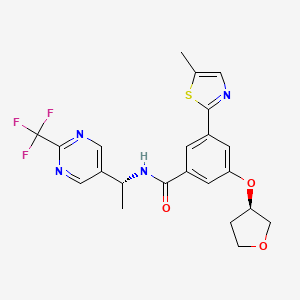

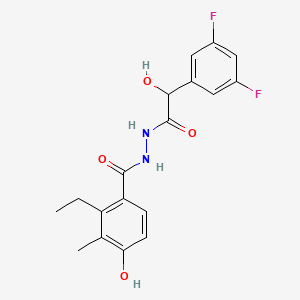

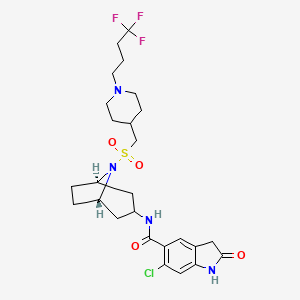

IUPAC Name |

6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34ClF3N4O4S/c27-22-14-23-17(11-24(35)32-23)10-21(22)25(36)31-18-12-19-2-3-20(13-18)34(19)39(37,38)15-16-4-8-33(9-5-16)7-1-6-26(28,29)30/h10,14,16,18-20H,1-9,11-13,15H2,(H,31,36)(H,32,35)/t18?,19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEIUEJPHNOGBG-IHWFROFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34ClF3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.